molecular formula C9H7BrFN B6601860 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile CAS No. 2092550-83-7

2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile

Cat. No.: B6601860
CAS No.: 2092550-83-7
M. Wt: 228.06 g/mol
InChI Key: SBXQATAIYMVMOT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-5-methylphenyl)acetonitrile (CAS 2092550-83-7) is a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a benzene ring substituted with bromo and fluoro groups at the 2- and 4- positions, a methyl group at the 5-position, and an acetonitrile functional group. The molecular formula is C9H7BrFN, and it has a molecular weight of 228.06 g/mol . The presence of both bromine and fluorine atoms on the aromatic ring makes this compound a particularly versatile building block. The bromo substituent is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex biaryl structures in drug discovery . The fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in the design of bioactive molecules . The nitrile group (-C#N) is a key functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions . Compounds with bromo-fluoro-methyl substitution patterns are of significant interest in the development of potential anticancer agents. Research into structurally related compounds has shown that such frameworks can be used to create potent inhibitors of tubulin polymerization, a key mechanism of action for disrupting cell division in cancer cells . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as per the provided Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-6-4-7(2-3-12)8(10)5-9(6)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXQATAIYMVMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetonitrile

Strategies for Constructing the 2-bromo-4-fluoro-5-methylphenyl Core

The assembly of the 2-bromo-4-fluoro-5-methylphenyl scaffold is a key challenge, necessitating careful selection of starting materials and reaction sequences to ensure the correct placement of the bromine, fluorine, and methyl substituents on the aromatic ring.

Directed Functionalization of Pre-existing Aromatic Systems

One of the most common approaches to polysubstituted benzenes involves the directed functionalization of a simpler, pre-existing aromatic ring. The directing effects of the substituents (ortho, para, or meta) are paramount in guiding the regiochemical outcome of subsequent reactions, typically electrophilic aromatic substitutions.

A plausible route begins with 4-fluoro-3-methylaniline (B1294958) (5-amino-2-fluorotoluene). In this starting material, the amino group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director, and the fluorine atom is an ortho, para-directing deactivator. Electrophilic bromination of this substrate would be directed by the potent amino group to the positions ortho and para to it. Given that the para position is occupied by fluorine, bromination is expected to occur at the ortho position, yielding 2-bromo-4-fluoro-5-methylaniline. The amino group can then be removed via a Sandmeyer reaction, which first involves conversion to a diazonium salt, followed by displacement.

Sequential Halogenation and Methylation Approaches

This strategy involves the stepwise introduction of the required functional groups onto a basic aromatic framework like toluene (B28343) or a fluorinated benzene (B151609) ring. The order of these introductions is critical to achieving the desired substitution pattern.

For instance, a synthetic sequence could start with 4-fluorotoluene (B1294773). Direct bromination of 4-fluorotoluene with bromine in glacial acetic acid in the presence of iron and iodine catalysts yields a mixture of isomers. prepchem.com The primary products are 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene, which must be separated. prepchem.com While this specific example does not yield the target "5-methyl" substitution relative to the bromo and fluoro groups, it illustrates the principle of sequential halogenation.

A more elaborate and controlled sequence can be seen in a patented process for a related isomer, 2-fluoro-4-bromotoluene, starting from p-toluidine (B81030) (p-methylaniline). google.com This process involves:

Nitration: Introduction of a nitro group.

Diazotization and Bromo-substitution: The amino group is converted to a diazonium salt and subsequently replaced by bromine via a Sandmeyer reaction. wikipedia.orgnih.govbrainly.com

Reduction: The nitro group is reduced to an amino group.

Diazotization and Fluorination: The newly formed amino group is converted to a diazonium salt and replaced by fluorine, often using a Balz-Schiemann reaction or related methods. google.com

Adapting such a sequence to produce the 2-bromo-4-fluoro-5-methylphenyl core would require starting with an appropriately substituted aniline, such as 4-fluoro-3-methylaniline, and then introducing the bromine atom via a Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, utilizing copper(I) halides as catalysts. wikipedia.org

Formation of the Phenyl Ring with Pre-installed Substituents

A less common but powerful strategy for constructing highly substituted aromatic rings involves building the ring itself from acyclic precursors that already contain the necessary substituents or their precursors. Methods like the Diels-Alder reaction or other cycloaddition/aromatization sequences can, in principle, be designed to create specific substitution patterns that are difficult to access through traditional electrophilic substitution on a pre-formed ring. However, for the specific 2-bromo-4-fluoro-5-methylphenyl arrangement, this approach is not commonly documented and represents a more complex, research-level synthetic challenge compared to the functionalization of existing aromatic systems.

Methodologies for Nitrile Group Introduction

Once the 2-bromo-4-fluoro-5-methylphenyl core, in the form of 2-bromo-4-fluoro-5-methyltoluene, is synthesized, the final step is the introduction of the acetonitrile (B52724) moiety (-CH₂CN).

Cyanation of Halogenated Phenyl Substrates

The introduction of a nitrile group onto an aromatic ring can be achieved through various methods, but for forming a phenylacetonitrile (B145931), the most direct route involves the creation of a bond between the ring and a -CH₂CN group.

This well-established, two-step methodology is the most direct pathway to synthesize 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile from the corresponding toluene derivative.

Step 1: Benzylic Bromination

The first step is a free-radical halogenation at the benzylic position (the methyl group attached to the phenyl ring). 2-Bromo-4-fluoro-5-methyltoluene is treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions. youtube.comresearchgate.net The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride (historically) or safer alternatives like (trifluoromethyl)benzene. lookchem.com This reaction selectively replaces one of the hydrogen atoms of the methyl group with a bromine atom, yielding 1-(bromomethyl)-2-bromo-4-fluoro-5-methylbenzene.

ReactionReagentsInitiatorSolventOutcome
Benzylic BrominationN-Bromosuccinimide (NBS)AIBN or UV light(Trifluoromethyl)benzeneSelective bromination of the benzylic methyl group

Step 2: Nucleophilic Substitution with Cyanide

The second step involves a nucleophilic substitution reaction where the benzylic bromide is treated with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). chemguide.co.uk The cyanide ion (CN⁻) acts as a nucleophile and displaces the bromide ion from the benzylic carbon. chemrevise.org This reaction generally proceeds via an Sₙ2 mechanism, resulting in the formation of the C-C bond and yielding the final product, this compound. pearson.comlibretexts.org To facilitate the reaction, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol/water mixtures are commonly used. chemguide.co.ukchemspider.com

ReactionReagentsSolventMechanismProduct
Cyanation1-(bromomethyl)-2-bromo-4-fluoro-5-methylbenzene, Sodium Cyanide (NaCN)DMSOSₙ2 Nucleophilic SubstitutionThis compound

This sequential approach of benzylic bromination followed by nucleophilic cyanation provides a reliable and efficient route to the target compound.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted method for the formation of aryl nitriles from aryl halides. This approach, applied to a suitable precursor like 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene, would involve the selective cyanation at the aryl bromide position. The core of this methodology is the catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile product and regenerate the catalyst. youtube.com

Mechanistic studies have revealed that a significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium center. youtube.com To circumvent this, various strategies have been developed, including the use of specific ligands, catalyst precursors, and non-toxic cyanide sources that have low solubility in organic solvents. youtube.com

Commonly employed cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgresearchgate.net Zinc cyanide is less toxic than alkali metal cyanides and its use in aqueous/organic solvent mixtures has been shown to be effective. rsc.org Potassium ferrocyanide is a non-toxic, inexpensive, and easy-to-handle crystalline solid, making it a particularly attractive option for large-scale and industrial applications. youtube.com

The choice of catalyst and ligand is critical for achieving high yields. Modern systems often employ highly active palladacycle precatalysts, which can prevent catalyst poisoning during the initial formation of the active Pd(0) species. youtube.comresearchgate.net These advanced catalysts allow for lower catalyst loadings, faster reaction times, and broader substrate scope, including reactions with less reactive aryl chlorides. youtube.comchemguide.co.uk The table below summarizes various palladium catalyst systems used for the cyanation of aryl halides.

Catalyst PrecursorLigandCyanide SourceSolvent SystemTemperature (°C)Typical Yield (%)
Pd(OAc)₂(none)K₄[Fe(CN)₆]DMAC12083-96 youtube.com
PalladacycleXPhosK₄[Fe(CN)₆]·3H₂ODioxane/H₂O100High youtube.com
PalladacycletBuXPhosZn(CN)₂THF/H₂Ort - 40~93 rsc.org
Pd/ZnO NPs(none)K₄[Fe(CN)₆]DMF130Moderate to Good chemguide.co.uk

This table is interactive and represents a summary of findings from multiple sources.

Cyanation via Gem-Difluoroalkene Intermediates utilizing Aqueous Ammonia (B1221849)

A novel and environmentally benign approach to synthesizing α-arylacetonitriles involves the use of gem-difluoroalkenes as precursors. nih.govwikipedia.orgorganic-chemistry.org This metal-free methodology circumvents the need for toxic cyanating reagents by using aqueous ammonia as the source for the entire "-CN" group. nih.govwikipedia.org

The proposed reaction pathway begins with the synthesis of a gem-difluoroalkene from a corresponding aryl aldehyde or ketone. For the target molecule, this would involve converting 2-bromo-4-fluoro-5-methylbenzaldehyde (B1439000) into 1-bromo-2-(2,2-difluorovinyl)-5-fluoro-4-methylbenzene. This intermediate is then treated with aqueous ammonia in a suitable solvent like acetonitrile at elevated temperatures (e.g., 60 °C). nih.gov

The mechanism is believed to proceed through a nucleophilic addition of ammonia to the activated double bond of the gem-difluoroalkene. This is followed by a sequence of two elimination steps, each removing a molecule of hydrogen fluoride (B91410), to ultimately form the nitrile functional group. nih.gov This strategy is notable for its mild conditions, excellent yields, wide substrate scope, and high functional group tolerance. nih.govorganic-chemistry.org Crucially, it provides a "green" alternative to traditional methods that rely on toxic cyanides or heavy metal catalysts. wikipedia.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of any synthetic protocol is highly dependent on the careful optimization of reaction parameters. For the advanced methodologies discussed, specific conditions can dramatically influence yield, purity, and reaction time.

In palladium-catalyzed cyanation reactions, the choice of solvent is particularly crucial for managing the reactivity and solubility of the cyanide source to prevent catalyst inhibition. rsc.org A common and effective strategy is the use of biphasic solvent mixtures, typically involving water and an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. youtube.comrsc.org

The rationale behind this approach is to control the concentration of free cyanide ions in the organic phase where the catalytic cycle occurs. rsc.orglibretexts.org The cyanide salt (e.g., Zn(CN)₂) is partially solubilized in the aqueous phase, and a slow diffusion of cyanide into the organic phase allows for efficient transmetalation without overwhelming and poisoning the palladium catalyst. rsc.org Research has shown that systematically varying the ratio of the aqueous to the organic solvent can have a profound impact on reaction conversion and yield. For example, in the cyanation of an aryl chloride with Zn(CN)₂, increasing the proportion of water in a THF/H₂O mixture led to significantly higher conversion rates. libretexts.org

The following table, based on data for the cyanation of ethyl 4-chlorobenzoate, illustrates the dramatic effect of the solvent ratio on reaction outcome.

EntrySolvent (H₂O:THF ratio)Conversion (%)
10:117
21:529
31:235
41:154
52:178
65:1>99

This interactive table is adapted from data presented in literature for a model palladium-catalyzed cyanation reaction.

This optimization demonstrates that a solvent system of 5:1 H₂O/THF provided the best result, leading to full conversion and a high isolated yield of the desired nitrile product. Such solvent effects are a key consideration when developing a robust synthesis for compounds like this compound via palladium catalysis.

Ligand Design for Metal-Catalyzed Transformations

The metal-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, providing a direct route to aryl nitriles. The choice of ligand is paramount in these transformations, as it directly influences the catalyst's stability, activity, and selectivity. For the synthesis of this compound, which involves the cyanation of an aryl bromide, both palladium and nickel-based catalytic systems are prominent. nih.govmdpi.com

Palladium-Catalyzed Cyanation:

Buchwald and Hartwig have pioneered the development of bulky, electron-rich phosphine (B1218219) ligands that are highly effective for a wide range of palladium-catalyzed cross-coupling reactions, including cyanation. nih.gov Ligands such as XPhos and tBuXPhos have demonstrated superior performance in the cyanation of aryl chlorides and bromides. nih.gov The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium(0) center. rsc.org For a sterically hindered and electronically complex substrate like 2-bromo-1-fluoro-4-methylbenzene, a ligand from the biarylphosphine class would likely be a suitable choice.

Another important class of ligands for palladium-catalyzed cyanation is ferrocene-based ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The wide bite angle of dppf is known to stabilize the catalytic species and prevent catalyst deactivation, which can be a significant issue in cyanation reactions due to the strong coordinating ability of the cyanide ion. nih.gov

Nickel-Catalyzed Cyanation:

Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium catalysts for cyanation reactions. mdpi.comacs.org A variety of phosphine ligands have been successfully employed in nickel-catalyzed cyanation. For instance, the use of 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) has been shown to be effective in the cyanation of aryl thioethers, a transformation that shares mechanistic similarities with the cyanation of aryl halides. acs.org Bidentate phosphine ligands, such as XantPhos, have also been utilized in nickel-catalyzed cyanations, offering good yields and functional group tolerance. mdpi.com More recently, nitrogen-based ligands, like 1,10-phenanthroline, have been explored in nickel-catalyzed reductive cyanation reactions. nih.gov

The following table summarizes some of the key ligands used in metal-catalyzed cyanation reactions and their potential applicability to the synthesis of this compound.

Ligand ClassSpecific ExamplesMetal CatalystKey Features & Potential Application
Biarylphosphines XPhos, tBuXPhosPalladiumBulky and electron-rich, promoting oxidative addition and reductive elimination. Suitable for sterically hindered aryl bromides. nih.gov
Ferrocene-based dppfPalladium, NickelWide bite angle, enhances catalyst stability and prevents deactivation by cyanide. nih.govmdpi.com
Bidentate Phosphines dcype, XantPhosNickelEffective for C-S and C-Br bond activation, offering good functional group tolerance. mdpi.comacs.org
Nitrogen-based 1,10-phenanthrolineNickelUsed in reductive cyanation protocols, providing an alternative reaction pathway. nih.gov

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that can significantly impact the efficiency of chemical reactions, including the synthesis of this compound.

Temperature:

In general, increasing the reaction temperature accelerates the reaction rate by providing the necessary activation energy for the transformation to occur. For metal-catalyzed cyanation reactions, temperatures typically range from room temperature to elevated temperatures (e.g., 70-120 °C), depending on the reactivity of the substrate and the catalyst system employed. rsc.orgorganic-chemistry.org For an aryl bromide substrate, moderate heating is often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is crucial to maximize the yield of the desired product. Some modern palladium-catalyzed systems with highly active ligands have been developed to operate efficiently at or near room temperature. researchgate.net

Pressure:

The effect of pressure on reaction efficiency is most pronounced in reactions involving gaseous reagents or where a significant change in volume occurs during the transition state. In the context of the synthesis of this compound via cyanation, the reaction is typically carried out in the liquid phase, and the influence of pressure is generally less significant compared to temperature. However, in nucleophilic aromatic substitution (SNAr) reactions, which represent an alternative pathway to the target molecule, high pressure can be employed to enhance reaction rates, particularly for less reactive substrates. researchgate.netresearchgate.net High-pressure conditions can favor the formation of the compact transition state in an associative SNAr mechanism. researchgate.net

The following table outlines the general influence of temperature and pressure on the synthesis of arylacetonitriles.

ParameterGeneral Effect on Reaction EfficiencyConsiderations for this compound Synthesis
Temperature Increased temperature generally increases reaction rate.Optimization is key to balance reaction speed with catalyst stability and prevention of side reactions. Modern catalysts may allow for lower temperatures. researchgate.net
Pressure Significant for gas-phase reactions or reactions with a large volume change in the transition state.Generally less critical for liquid-phase cyanation. May be beneficial in alternative SNAr pathways to accelerate the reaction. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. semanticscholar.orgajgreenchem.com

Use of Safer Cyanide Sources:

A major green chemistry consideration in cyanation reactions is the use of less toxic and safer cyanide sources. Traditional reagents like sodium or potassium cyanide are highly toxic. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) has been established as a safer and non-toxic alternative in palladium-catalyzed cyanations. rsc.orgorganic-chemistry.org Zinc cyanide (Zn(CN)₂) is another alternative that is less toxic than alkali metal cyanides and is widely used in both palladium and nickel-catalyzed systems. acs.orgresearchgate.net

Solvent Selection and Solvent-Free Conditions:

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions in greener solvents such as water, ionic liquids, or bio-based solvents is a key area of research. nih.govmdpi.com For palladium-catalyzed cyanation, reactions can often be performed in aqueous media or in more environmentally benign organic solvents. rsc.org Furthermore, performing reactions under solvent-free conditions, where possible, is an even greener approach, as it eliminates solvent waste entirely. nih.govresearchgate.net

Energy Efficiency:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages in terms of energy efficiency and reaction time. semanticscholar.orgajgreenchem.comijesi.orgresearchgate.netresearchgate.net Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating methods. The application of microwave irradiation to the metal-catalyzed cyanation for the synthesis of this compound could lead to a more sustainable and efficient process.

Biocatalysis:

An emerging green approach for the synthesis of phenylacetonitrile derivatives is the use of biocatalysis. For instance, the production of phenylacetonitrile from L-phenylalanine has been demonstrated in E. coli using enzymes from plant and bacterial pathways, completely avoiding the use of toxic cyanide reagents. nih.gov While not yet applied to the specific target molecule of this article, this approach highlights a future direction for the sustainable synthesis of arylacetonitriles.

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisBenefits
Safer Reagents Use of K₄[Fe(CN)₆] or Zn(CN)₂ as cyanide sources. rsc.orgacs.orgorganic-chemistry.orgReduced toxicity and improved handling safety.
Greener Solvents Employing aqueous media, ionic liquids, or bio-derived solvents. nih.govmdpi.comReduced environmental pollution and health hazards.
Solvent-Free Synthesis Conducting reactions without a solvent. researchgate.netElimination of solvent waste and simplification of purification.
Energy Efficiency Utilizing microwave irradiation for heating. semanticscholar.orgajgreenchem.comFaster reaction times, reduced energy consumption, and often higher yields.
Biocatalysis Enzymatic synthesis from renewable feedstocks (future potential). nih.govAvoidance of toxic reagents and use of mild reaction conditions.

Chemical Reactivity and Transformation Pathways of 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetonitrile

Reactivity at the Nitrile (–CN) Functional Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and thus susceptible to nucleophilic attack. This reactivity allows for a variety of transformations.

The electrophilic carbon atom of the nitrile group in 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile is a target for various nucleophiles. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. Similarly, organolithium reagents can also participate in this type of addition. The reaction with strong nucleophiles like lithium aluminum hydride leads to the formation of primary amines.

Reaction Type Nucleophile Intermediate Final Product
Grignard ReactionR-MgXImine saltKetone
Organolithium AdditionR-LiImine saltKetone
ReductionLiAlH₄IminePrimary Amine

This table illustrates the expected nucleophilic addition reactions at the nitrile group based on general chemical principles.

The nitrile group can be fully reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. smolecule.com Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium or nickel, is another effective method for the reduction of nitriles.

Hydrolysis of the nitrile group provides a pathway to amides and carboxylic acids. wikipedia.orgchemistrysteps.com This can be achieved under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. youtube.com Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a strong base, like sodium hydroxide, which yields a carboxylate salt that requires subsequent acidification to produce the carboxylic acid. chemistrysteps.comyoutube.com

Transformation Reagents and Conditions Product
Reduction1. LiAlH₄, ether; 2. H₂O2-(2-bromo-4-fluoro-5-methylphenyl)ethan-1-amine
H₂, Pd/C or Raney Ni2-(2-bromo-4-fluoro-5-methylphenyl)ethan-1-amine
Acidic HydrolysisH₂SO₄ (aq), Δ2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid
Basic Hydrolysis1. NaOH (aq), Δ; 2. H₃O⁺2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid

This table summarizes the expected reduction and hydrolysis pathways of the nitrile group.

Beyond hydrolysis to the parent carboxylic acid, the nitrile group can be converted into other carboxylic acid derivatives. For example, the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like HCl, yields an imidate salt that can be hydrolyzed to an ester. wikipedia.org Partial hydrolysis of the nitrile, often under controlled conditions, can lead to the formation of the corresponding amide, 2-(2-bromo-4-fluoro-5-methylphenyl)acetamide.

Reactions Involving the α-Carbon of the Acetonitrile (B52724) Moiety

The methylene (B1212753) (-CH₂-) group adjacent to both the phenyl ring and the nitrile group is known as an "active methylene unit". wikipedia.org The protons on this carbon are acidic due to the electron-withdrawing nature of the nitrile group and the resonance stabilization of the resulting carbanion by the phenyl ring.

The acidity of the α-protons allows for their removal by a suitable base to form a resonance-stabilized carbanion. Common bases used for this deprotonation include alkali metal hydroxides, alkoxides such as potassium tert-butoxide (KOtBu), and strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). researchgate.netgoogle.com The resulting carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The nucleophilic carbanion generated from this compound can react with electrophiles such as alkyl halides in α-alkylation reactions to introduce an alkyl group at the α-position. google.com These reactions are a valuable method for elaborating the carbon skeleton of the molecule. For instance, treatment with an alkyl halide (R-X) would yield 2-(2-bromo-4-fluoro-5-methylphenyl)-2-alkylacetonitrile. The efficiency of these reactions can be influenced by the choice of base, solvent, and the nature of the alkylating agent. researchgate.net

Furthermore, α-arylation can be achieved through palladium-catalyzed cross-coupling reactions. researchgate.net This involves the reaction of the phenylacetonitrile (B145931) carbanion with aryl halides or sulfonates in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov This methodology allows for the synthesis of α,α-diarylacetonitriles.

Reaction Type Reagents Electrophile Product
α-AlkylationBase (e.g., KOtBu, NaH)Alkyl halide (R-X)2-(2-bromo-4-fluoro-5-methylphenyl)-2-alkylacetonitrile
α-ArylationBase, Pd catalyst, ligandAryl halide (Ar-X)2-(2-bromo-4-fluoro-5-methylphenyl)-2-arylacetonitrile

This table presents the expected α-alkylation and α-arylation reactions based on established methods for phenylacetonitriles.

Condensation Reactions with Carbonyl Compounds

The acetonitrile group in this compound possesses acidic α-protons on the methylene carbon, situated between the aromatic ring and the electron-withdrawing nitrile group. This structural feature enables it to act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones. A prominent example of such a transformation is the Knoevenagel condensation. nih.govrsc.orgnih.govresearchgate.net

In a typical Knoevenagel condensation, a basic catalyst is employed to deprotonate the active methylene group, generating a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a new carbon-carbon bond. Subsequent dehydration of the resulting aldol-type intermediate yields a more stable, conjugated product. The reaction of this compound with an aromatic aldehyde, for instance, would produce a substituted cinnamonitrile (B126248) derivative.

The efficiency of the Knoevenagel condensation can be influenced by the nature of the carbonyl compound and the reaction conditions. Benzaldehydes bearing electron-withdrawing groups tend to react more readily. nih.gov Various catalysts, including primary and secondary amines like piperidine, as well as Lewis acids, can be employed to facilitate this transformation. nih.gov Modern protocols have also explored catalyst-free and water-mediated conditions, highlighting a move towards more environmentally benign methodologies. rsc.org

ReactantConditionsProduct Type
Aromatic AldehydeBasic catalyst (e.g., piperidine)α,β-Unsaturated nitrile
KetoneLewis acid or base catalystSubstituted alkene

Reactivity of the Aromatic Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring offers distinct opportunities for selective functionalization through various metal-catalyzed and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom at the C-2 position is the more reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. This chemoselectivity allows for the targeted modification of the molecule.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. scispace.comresearchgate.netbeilstein-journals.org This methodology would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the position of the bromine atom, significantly diversifying the molecular structure. The choice of catalyst, ligands, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.govsoton.ac.ukresearchgate.netresearchgate.net This reaction is a powerful tool for synthesizing arylalkynes. For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-2 position, which can serve as a precursor for further transformations. Modern, copper-free Sonogashira protocols offer milder reaction conditions and broader functional group tolerance. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction would append a vinyl group to the C-2 position of the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of the desired olefinic products.

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraAryl/Alkyl Boronic AcidPd(0) catalyst, BaseBiaryl or Alkyl-aryl derivative
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne
HeckAlkenePd(0) catalyst, BaseStyrene derivative

Nucleophilic Aromatic Substitution on the Fluorine Atom

The fluorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this position is enhanced by the electron-withdrawing effect of the cyanomethyl group, which is in a para-relationship to the fluorine. This effect stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. nih.gov

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. The reaction typically requires a base and is often carried out in a polar aprotic solvent. The higher electronegativity of fluorine generally makes it a better leaving group in SNAr reactions compared to other halogens in activated systems. This reactivity provides a pathway to introduce heteroatomic functional groups at the C-4 position. nih.gov For instance, a three-component reaction involving an aldehyde, a β-ketonitrile, and a secondary amine can proceed via an initial Knoevenagel condensation followed by a nucleophilic aromatic substitution of a fluorine atom. mdpi.com

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgunblog.frbaranlab.orguwindsor.ca In the case of this compound, several functional groups could potentially act as DMGs: the halogens (Br, F), the methyl group, and the cyanomethyl group.

The relative directing ability of these groups is a key consideration. Generally, halogens such as fluorine and chlorine are considered moderate to weak DMGs, while bromine can undergo halogen-metal exchange. organic-chemistry.org The cyanomethyl group itself is not a classical strong DMG. Furthermore, the benzylic protons of the cyanomethyl group are significantly acidic and could be deprotonated by strong organolithium bases, competing with the desired ortho-metalation.

Given the substitution pattern, the most likely site for deprotonation, if DoM were to occur, would be the C-6 position, which is ortho to the methyl group and meta to the other substituents. However, the directing ability of a methyl group is weak. A stronger possibility is the deprotonation of the benzylic position due to the acidity conferred by the adjacent nitrile group. Therefore, careful selection of the base and reaction conditions would be critical to achieve selective ortho-metalation over benzylic deprotonation.

Transformations of the Methyl Group on the Aromatic Ring

Oxidation Reactions to Carboxylic Acids or Alcohols

The methyl group at the C-5 position can be oxidized to afford either a carboxylic acid or a primary alcohol, providing another avenue for functionalization. The challenge in these transformations lies in achieving selectivity in the presence of other potentially reactive sites, particularly the benzylic methylene group of the acetonitrile moiety.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. However, milder and more selective methods are often preferred. For instance, electrochemical oxidation has been shown to be effective for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes or further oxidized to carboxylic acids. nih.gov Another approach involves the use of N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen, which can directly convert an aromatic methyl group to a carboxylic acid.

Halogenation of the Methyl Group

The methyl group attached to the phenyl ring of this compound is at a benzylic position. This position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org The reaction typically proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. lscollege.ac.instudyorgo.com

Common reagents for benzylic bromination include N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). wikipedia.orgmasterorganicchemistry.com Chlorination can be achieved with reagents like N-chlorosuccinimide (NCS). The general mechanism for benzylic bromination with NBS is as follows:

Initiation: The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the benzylic bromide and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals in the system.

The reaction conditions for the halogenation of the methyl group can be optimized to favor mono-, di-, or tri-halogenation, although mono-halogenation is often the desired outcome in synthetic applications.

Table 1: Representative Conditions for Benzylic Halogenation

Halogenating AgentInitiator/ConditionsSolventTypical SubstrateProduct
N-Bromosuccinimide (NBS)AIBN, heatCCl₄ or CH₃CNToluene (B28343)Benzyl (B1604629) bromide
N-Chlorosuccinimide (NCS)Benzoyl peroxide, heatBenzene (B151609)Ethylbenzene1-Chloro-1-phenylethane
N-Bromosuccinimide (NBS)UV light (hν)CCl₄4-Nitrotoluene4-Nitrobenzyl bromide

Stereoelectronic Effects of Substituents on Reactivity

The reactivity of this compound, particularly at the benzylic methyl group, is significantly influenced by the stereoelectronic effects of the bromo, fluoro, and cyano substituents on the aromatic ring. These effects are a combination of inductive and resonance effects, as well as steric hindrance. lumenlearning.comlibretexts.org

Inductive Effects: All three substituents (bromo, fluoro, and cyano) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect). libretexts.org This effect decreases the electron density of the aromatic ring and can influence the stability of charged intermediates. The fluorine atom, being the most electronegative, has the strongest inductive effect. The cyano group also has a potent inductive withdrawing effect. minia.edu.eg

Resonance Effects:

The cyano group is strongly electron-withdrawing via resonance (-R effect) due to the triple bond between carbon and nitrogen. This effect significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the cyano group. quora.com

Steric Effects: The ortho-bromo substituent can exert a steric hindrance effect. This can influence the approach of bulky reagents to the adjacent methyl group, potentially affecting the rate and selectivity of the halogenation reaction.

The combination of these effects modulates the stability of the benzylic radical formed during halogenation. The electron-withdrawing nature of the substituents can destabilize a carbocationic character in the transition state leading to the radical, but the resonance effects of the halogens could offer some stabilization to the radical itself. The precise outcome of these competing effects on the reaction rate and selectivity would require experimental investigation. The cyano group's strong electron-withdrawing nature is known to slow down reactions that proceed through electron-deficient transition states. acs.org

Role of 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetonitrile As a Building Block in Complex Organic Synthesis

A Gateway to Advanced Pharmaceutical Intermediates

The strategic placement of functional groups on the phenyl ring of 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile makes it an ideal starting material for the synthesis of advanced pharmaceutical intermediates. The interplay between the bromo, fluoro, and cyanomethyl substituents allows for a diverse array of chemical transformations, leading to the construction of complex molecular architectures found in medicinally important compounds.

Crafting Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, and this compound serves as a valuable synthon for their creation. nih.govfrontiersin.orgresearchgate.net The nitrile functionality can be chemically manipulated to participate in cyclization reactions, forming a variety of heterocyclic rings. For instance, the nitrile group can undergo reduction followed by condensation or participate in cycloaddition reactions to yield heterocycles such as pyridines, pyrimidines, or indoles. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of additional molecular complexity. The fluorine atom, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and the properties of the final heterocyclic products, such as metabolic stability and binding affinity. ekb.eg

Heterocycle ClassSynthetic StrategyKey Reactive Site of Starting Material
PyridinesCyclocondensation reactionsNitrile group and α-carbon
PyrimidinesReactions with amidines or other dinucleophilesNitrile group
IndolesFischer indole (B1671886) synthesis or palladium-catalyzed cyclizationsPhenyl ring and cyanomethyl group

Assembling Fused Ring Systems

Beyond simple heterocycles, this compound is instrumental in the construction of more intricate fused ring systems. nih.gov Intramolecular cyclization reactions, often mediated by transition metals like palladium, can be employed to form polycyclic structures. acs.org For example, the bromine atom can undergo oxidative addition to a palladium catalyst, followed by an intramolecular reaction with the nitrile group or a derivative thereof, leading to the formation of a new ring fused to the original phenyl ring. This approach provides access to novel chemical space, which is highly valuable in the discovery of new therapeutic agents.

A Building Block in Agrochemical Development

The structural motifs accessible from this compound are also of significant interest in the development of new agrochemical compounds. Fluorinated organic molecules often exhibit enhanced biological activity and favorable physicochemical properties for agricultural applications. ekb.eg The unique combination of functional groups in this starting material allows for the synthesis of a wide range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. The development of novel agrochemicals is crucial for ensuring food security, and versatile building blocks like this acetonitrile (B52724) derivative play a key role in this endeavor.

Enabling the Synthesis of Polyfunctionalized Aromatic Compounds

The strategic functionalization of this compound allows for its conversion into a variety of polyfunctionalized aromatic compounds, which are themselves valuable intermediates in organic synthesis.

Derivatization to Aryl Acrylonitriles

Aryl acrylonitriles are important intermediates and are present in some biologically active molecules. nih.gov One common method for their synthesis is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, such as an arylacetonitrile, with an aldehyde or ketone. researchgate.netresearchgate.netcbijournal.com In this context, the methylene group of this compound can be deprotonated with a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde. Subsequent dehydration yields the corresponding aryl acrylonitrile. Another powerful method for the synthesis of aryl acrylonitriles is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides. nih.govresearchgate.net This reaction allows for the direct formation of the carbon-carbon double bond.

ReactionReagentsKey Transformation
Knoevenagel CondensationAldehyde, BaseC-C double bond formation at the α-carbon
Palladium-catalyzed α-alkenylationVinyl halide, Palladium catalyst, BaseC-C double bond formation at the α-carbon

Conversion to Other Aryl Acetonitriles

The bromine atom on the aromatic ring of this compound provides a reactive site for various transformations, enabling its conversion into a diverse range of other aryl acetonitriles. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed to replace the bromine atom with a wide variety of substituents, including alkyl, aryl, vinyl, or alkynyl groups. This versatility allows for the generation of a library of substituted arylacetonitrile compounds, which can be further elaborated into more complex molecules for various applications. nih.gov

Scalable Synthetic Applications

The utility of a chemical intermediate is significantly enhanced by its accessibility through scalable synthetic routes. While detailed, large-scale manufacturing processes for this compound are not extensively documented in publicly available scientific literature, its inclusion in patent literature points towards its role as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

An examination of patent documents, such as WO2016/38519, reveals the preparation of this compound as a crucial step in the synthesis of biologically active compounds. While these patents are primarily focused on the final products, the described synthetic procedures for the intermediates provide insight into potential scalable applications.

The synthesis of this compound, as outlined in patent literature, typically involves a multi-step process starting from commercially available precursors. A representative synthetic approach is the bromination of a substituted toluene (B28343) derivative, followed by cyanidation to introduce the acetonitrile moiety. The scalability of such a process is contingent on several factors, including the cost and availability of starting materials, the efficiency and safety of each chemical transformation, and the ease of purification of the intermediate and final products.

The following table summarizes a plausible synthetic sequence for this compound, extrapolated from standard organic chemistry principles and information from related syntheses. This data is representative and serves to illustrate the chemical transformations involved.

Table 1: Representative Synthetic Scheme for this compound

Step Starting Material Reagents and Conditions Intermediate/Product
1 1-Fluoro-4-methyl-2-nitrobenzene N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux 4-Bromo-1-fluoro-5-methyl-2-nitrobenzene
2 4-Bromo-1-fluoro-5-methyl-2-nitrobenzene Fe, NH₄Cl, Ethanol/Water, reflux 5-Bromo-4-fluoro-2-methylaniline
3 5-Bromo-4-fluoro-2-methylaniline NaNO₂, H₂SO₄, H₂O, 0-5 °C; then CuCN, KCN 2-Bromo-4-fluoro-5-methylbenzonitrile
4 2-Bromo-4-fluoro-5-methylbenzonitrile Diisobutylaluminium hydride (DIBAL-H), Toluene, -78 °C to rt; then workup 2-Bromo-4-fluoro-5-methylbenzaldehyde (B1439000)
5 2-Bromo-4-fluoro-5-methylbenzaldehyde Tosylmethyl isocyanide (TosMIC), K₂CO₃, Methanol, reflux This compound

The feasibility of scaling up this synthetic sequence would require optimization of each step to maximize yield, minimize waste, and ensure operational safety. For instance, the use of N-bromosuccinimide for bromination is common in laboratory settings but may be replaced with liquid bromine in an industrial setting for cost-effectiveness, albeit with stricter safety protocols. Similarly, the reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation, which is often preferred for large-scale operations due to cleaner reaction profiles and easier product isolation. The Sandmeyer reaction for the introduction of the nitrile group is a classic and scalable transformation. The final conversion of the benzaldehyde (B42025) to the phenylacetonitrile (B145931) can be accomplished through various methods, with the use of TosMIC being one of several options that would need to be evaluated for scalability and cost.

The importance of this compound as a building block lies in the strategic placement of its functional groups. The bromo and fluoro substituents on the phenyl ring, along with the methyl group, provide specific steric and electronic properties that can be crucial for the biological activity of the final molecule. The acetonitrile group is a versatile handle for further chemical modifications, such as hydrolysis to a carboxylic acid, reduction to an amine, or its use as a nucleophile in various coupling reactions. These features make it an attractive intermediate for the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries, where the demand for novel compounds necessitates the development of scalable synthetic routes to key intermediates.

Computational and Theoretical Studies on 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetonitrile

Quantum Chemical Calculations

Electronic Structure Analysis and Frontier Molecular Orbitals

Without specific calculations, a general qualitative analysis suggests that the highest occupied molecular orbital (HOMO) would likely be localized on the substituted phenyl ring, influenced by the electron-donating methyl group and the electron-withdrawing halogen atoms. The lowest unoccupied molecular orbital (LUMO) would likely have significant contribution from the cyano group and the aromatic ring. The energy gap between the HOMO and LUMO would be a key determinant of the molecule's kinetic stability and electronic transitions.

Reactivity Predictions Based on Charge Distribution and Electrostatic Potentials

A molecular electrostatic potential (MEP) map would be necessary to visualize the charge distribution and predict reactive sites. It is expected that the nitrogen atom of the nitrile group would be a region of negative electrostatic potential, making it a likely site for electrophilic attack. The aromatic ring would exhibit a complex potential surface due to the competing electronic effects of the substituents.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational studies could elucidate the mechanisms of reactions involving this compound, such as nucleophilic substitution of the bromine atom or reactions at the acetonitrile (B52724) group. Density Functional Theory (DFT) calculations would be instrumental in determining transition state energies and reaction pathways, but no such studies have been published for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

The rotational barrier around the bond connecting the phenyl ring and the acetonitrile group would be a key feature of the molecule's conformational landscape. Molecular dynamics simulations could provide insights into the molecule's behavior in different solvent environments and its flexibility, which are important for understanding its interactions with biological targets. However, such simulation data is not available.

Spectroscopic Feature Predictions

Theoretical calculations are often used to predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for confirming the structure of synthesized compounds. For 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile, predicted 1H and 13C NMR spectra would be complex due to the asymmetric substitution of the phenyl ring. Similarly, the IR spectrum would show characteristic peaks for the C≡N stretch of the nitrile group and various vibrations of the substituted aromatic ring. Without dedicated computational work, specific values for these spectroscopic features cannot be provided.

Future Research Perspectives for 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetonitrile

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable synthetic routes to 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile is a primary area of future research. While traditional methods may exist, the focus is shifting towards novel catalytic systems that offer higher yields, milder reaction conditions, and improved atom economy. Research in this area could explore:

Transition Metal Catalysis: The application of palladium, copper, and iridium-based catalysts for the cyanation of the corresponding benzyl (B1604629) halide or alcohol is a promising avenue. acs.org Recent advancements in catalyst design, particularly the use of specialized ligands, could lead to more efficient and selective reactions. For instance, iridium complexes with modified N-heterocyclic carbene (NHC) ligands have shown high activity in the α-alkylation of arylacetonitriles. rsc.org

Photoredox Catalysis: This emerging field offers green and efficient alternatives to traditional synthetic methods. The use of light to drive chemical reactions could enable the synthesis of this compound under ambient temperatures, reducing energy consumption and by-product formation. Synergistic photoredox and copper catalysis has been successfully used for the enantioselective deoxygenative cyanation of benzyl alcohols. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled selectivity and environmental benefits. Exploring nitrile-synthesizing enzymes or engineering existing ones to accept the substituted phenyl substrate is a long-term but potentially highly rewarding research direction.

Catalytic SystemPotential AdvantagesKey Research Focus
Transition Metal Catalysis High efficiency, broad substrate scopeDevelopment of novel ligands, optimization of reaction conditions
Photoredox Catalysis Mild reaction conditions, green chemistryDesign of efficient photosensitizers, understanding reaction mechanisms
Biocatalysis High selectivity, environmentally friendlyEnzyme screening and engineering, process optimization

Development of Asymmetric Transformations Involving the α-Carbon

The α-carbon of the acetonitrile (B52724) group is a prochiral center, making the development of asymmetric transformations a significant area of interest. The synthesis of enantiomerically enriched derivatives of this compound could be crucial for applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. Future research could focus on:

Asymmetric Alkylation and Allylation: Developing catalytic methods for the enantioselective alkylation or allylation of the α-carbon would provide access to a wide range of chiral derivatives. Palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles has been demonstrated to produce multifunctional organofluorines with high enantioselectivity. nih.gov

Enantioselective Cyanation: The direct enantioselective cyanation of the corresponding benzylic C-H bond would be a highly atom-economical approach to chiral derivatives. nih.gov Copper-catalyzed radical relay processes have shown promise in the enantioselective conversion of benzylic C–H bonds to benzylic nitriles. nih.gov

Asymmetric Michael Additions: Utilizing the α-carbon as a nucleophile in asymmetric Michael additions to α,β-unsaturated compounds would lead to the formation of more complex chiral molecules.

Asymmetric TransformationPotential Chiral ProductsRelevant Catalytic Approaches
Alkylation/Allylation α-Substituted chiral nitrilesPalladium catalysis with chiral ligands
Cyanation Chiral α-arylacetonitrilesCopper-catalyzed radical relay, photoredox catalysis
Michael Addition γ-Functionalized chiral nitrilesOrganocatalysis, transition metal catalysis

Investigation of New Reaction Pathways for Functionalization

The presence of three distinct functional handles on the aromatic ring (bromo, fluoro, and methyl groups) and the nitrile group offers numerous possibilities for further functionalization. Investigating new reaction pathways to selectively modify these positions is a key research direction.

Cross-Coupling Reactions: The bromine atom is an excellent handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the other electron-withdrawing groups, could be a site for nucleophilic aromatic substitution, enabling the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.

Benzylic Functionalization: The methyl group can be functionalized through radical or oxidative pathways to introduce new functional groups at the benzylic position.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems, providing access to a diverse array of derivatives.

Advanced Materials Science Applications

The unique electronic properties imparted by the fluorine and bromine atoms make this compound and its derivatives interesting candidates for applications in materials science. researchgate.net

Liquid Crystals: The rigid aromatic core and the potential for introducing polar groups suggest that derivatives of this compound could be explored as components of liquid crystalline materials.

Organic Electronics: Fluorinated aromatic compounds are known to have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their enhanced electron-accepting properties and stability. rsc.org Research could focus on incorporating this building block into conjugated polymers or small molecules for electronic applications.

Metal-Organic Frameworks (MOFs): The nitrile and potential carboxylate functionalities (after hydrolysis) could serve as linkers for the synthesis of novel MOFs. The fluorine and bromine atoms could tune the properties of the resulting frameworks for applications in gas storage or catalysis. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and functionalization with flow chemistry and automated platforms is a crucial future direction.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the parent compound and its derivatives would offer advantages in terms of safety, scalability, and reproducibility. mdpi.comchemicalindustryjournal.co.uk Flow chemistry is particularly well-suited for handling hazardous reagents and for precise control over reaction parameters. nih.gov

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly generate libraries of derivatives by performing parallel reactions with different building blocks and catalysts. This would significantly accelerate the discovery of new compounds with desired properties.

In-line Analysis and Optimization: The integration of in-line analytical techniques (e.g., NMR, IR, HPLC) with flow reactors would allow for real-time monitoring and optimization of reaction conditions, leading to more efficient and robust processes.

TechnologyKey AdvantagesResearch Focus
Flow Chemistry Improved safety, scalability, and controlDevelopment of continuous processes, reactor design
Automated Synthesis High-throughput screening, rapid library generationMiniaturization of reactions, integration with analytical tools
In-line Analysis Real-time monitoring, rapid optimizationDevelopment of robust analytical methods for flow systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-bromo-4-fluoro-5-methylphenyl)acetonitrile?

  • Methodological Answer : Synthesis typically involves halogenation and nitrile formation. For example, bromination of fluorinated precursors under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like acetonitrile, using bases such as cesium carbonate to promote reactivity. Reaction monitoring via TLC or HPLC is critical to optimize yields . Structural analogs (e.g., pyridine derivatives) suggest that palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be applicable for introducing substituents .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and nitrile functionality. Aromatic protons in the 6.5–8.5 ppm range and nitrile carbons near 115–120 ppm are typical .
  • IR : Strong absorption at ~2240 cm1^{-1} for the C≡N stretch .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bromine/fluoro positioning) using SHELX programs for refinement .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Store at 0–6°C to prevent decomposition . Use fume hoods for reactions involving nitriles (potential cyanide release). Refer to SDS for toxicity data; avoid skin contact and use PPE (gloves, goggles) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress under different solvents (DMF vs. THF) and temperatures. Use DFT calculations to model transition states .
  • Isotopic Labeling : Introduce 18^{18}O or deuterium to track substituent effects on reactivity .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency, analyzing regioselectivity via GC-MS .

Q. How to resolve discrepancies in reported molecular data for this compound?

  • Methodological Answer : Conflicting molecular weights (214.04 vs. 228.07) may stem from isomeric impurities or measurement errors. Confirm via:

  • High-Resolution Mass Spectrometry (HRMS) : Validate exact mass .
  • Elemental Analysis : Compare %C, %Br, %N with theoretical values .
  • 2D NMR (COSY, HSQC) : Assign all protons/carbons to verify substitution patterns .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., viral proteases). Focus on nitrile’s electrophilic interactions .
  • MD Simulations : Analyze stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) .
  • SAR Studies : Modify substituents (e.g., replace Br with Cl) and compare docking scores to identify pharmacophore features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.